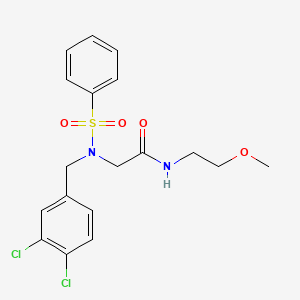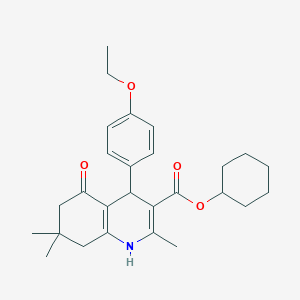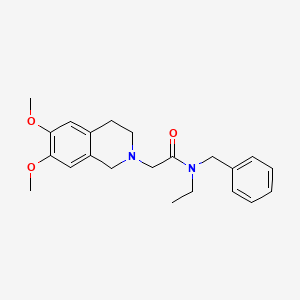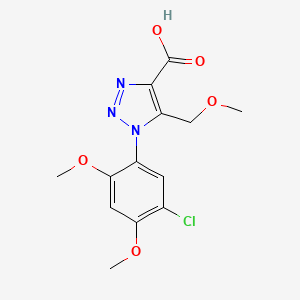![molecular formula C14H18N2O2 B12494720 N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE is an organic compound that features a furan ring substituted with a methyl group at the 5-position, linked to a pyridine ring via a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves the following steps:
Formation of the Furan Derivative: The furan ring is synthesized and methylated at the 5-position.
Linking the Furan and Pyridine Rings: The furan derivative is then reacted with a propylamine chain that contains a pyridine ring. This step often involves nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can be compared with other similar compounds, such as:
[(5-METHYLFURAN-2-YL)METHYL][3-(PROPAN-2-YLOXY)PROPYL]AMINE: This compound has a similar structure but with a different substituent on the propylamine chain.
[(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE HYDROCHLORIDE: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of [(5-METHYLFURAN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
N-[(5-methylfuran-2-yl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H18N2O2/c1-12-6-7-13(18-12)11-15-8-4-10-17-14-5-2-3-9-16-14/h2-3,5-7,9,15H,4,8,10-11H2,1H3 |
Clave InChI |
AFVVHHUZAZHLLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CNCCCOC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,2-trimethyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propan-1-amine](/img/structure/B12494637.png)
![Ethyl 2-({2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12494647.png)

![2,3-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494660.png)
![N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12494668.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)
![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12494691.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)



![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)
